N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
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Overview
Description
The compound “N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized using various methods . For instance, a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational and experimental techniques . For instance, the 3D structure of related compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and are likely to be influenced by various factors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques . For instance, the Hirshfeld surface analysis was performed to get more insight about the supramolecular assembly of a related compound .Scientific Research Applications
- Pyrimidine Skeleton Synthesis : N-Substituted β-alanines, including this compound, serve as versatile starting materials for synthesizing heterocyclic systems. The pyrimidine skeleton, commonly found in pharmaceuticals, fungicides, and herbicides, can be accessed through appropriate cyclization reactions .
- N,N-Dialkyl Amides : N,N-Dialkyl amides (e.g., N,N-dimethylformamide, N,N-dimethylacetamide) are common polar solvents used in synthetic organic chemistry. They can be employed as versatile synthons to generate different functional groups .
- Anchor for Combinatorial Libraries : Thiophene derivatives, including this compound, serve as indispensable anchors for medicinal chemists. They facilitate the creation of combinatorial libraries, aiding in the search for lead molecules .
Heterocyclic Chemistry
Solvent Applications
Combinatorial Chemistry and Lead Compound Discovery
Future Directions
The future directions for research on this compound could involve further investigations into its potential as a CDK2 inhibitor . Additionally, in silico ADMET studies and drug-likeness studies could be conducted to predict the pharmacokinetic properties and structure requirement for the observed antitumor activity .
properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-11-5-6-13(8-12(11)2)21-17(19-18(22)16-4-3-7-25-16)14-9-26(23,24)10-15(14)20-21/h3-8H,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSVBCOTTAVESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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